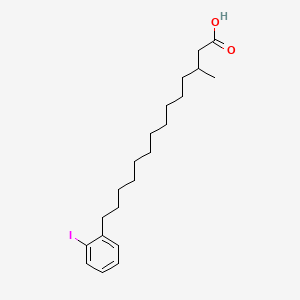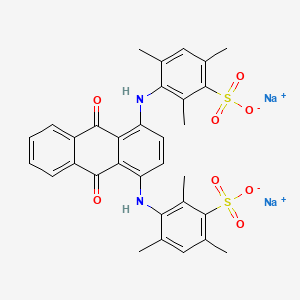
Bleu acide 80
Vue d'ensemble
Description
Acid blue 80, also known as Acid Blue 1 and C.I. Acid Blue 80, is a synthetic anionic dye primarily used in the textile and paper industries. It is a monoazo dye, meaning it is composed of one azo group, and is classified as a triarylmethane dye. Acid blue 80 is soluble in water and has a bright blue hue. It is used to dye a variety of fabrics, including cotton, wool, and silk, as well as paper and other materials.
Applications De Recherche Scientifique
Traitement des eaux usées
Bleu acide 80: est largement étudié pour sa décoloration et son oxydation dans le traitement des eaux usées. Des procédés d'oxydation avancés (POA) tels que les réactions de Fenton et photo-Fenton, les procédés UV-C et UVC/H2O2 sont utilisés pour dégrader le colorant en phases homogène et hétérogène {svg_1}. L'efficacité de ces traitements est mesurée par le taux de décoloration et l'efficacité de la minéralisation, qui peuvent atteindre 97,3 % après 24 heures {svg_2}.
Études d'adsorption
L'élimination du colorant des solutions aqueuses est un autre domaine de recherche important. Le charbon actif provenant de diverses sources, telles que les fruits de laurier-rose, a été testé pour ses capacités d'adsorption. Des études ont montré que l'adsorption du this compound sur ce charbon actif est spontanée, faisable et endothermique, avec des capacités d'adsorption maximales atteignant plus de 113,96 mg g-1 à 45 °C {svg_3}.
Coloration en laboratoire
En laboratoire, le this compound sert de colorant ou de colorant à des fins de visualisation. Il est appliqué en microscopie, en histologie ou en biologie cellulaire pour colorer des structures ou des composants spécifiques, ce qui permet d'identifier et d'analyser les éléments microscopiques {svg_4}.
Dégradation photocatalytique
Des recherches sur la dégradation photocatalytique du this compound utilisant divers catalyseurs, notamment le TiO2 dopé au fer, ont été menées pour comprendre le comportement du colorant dans différentes conditions. Cette application est essentielle pour développer des méthodes efficaces pour gérer les eaux usées contaminées par les colorants provenant des industries textiles {svg_5}.
Études cinétiques
Les études cinétiques impliquant le this compound se concentrent sur la comparaison des taux de décoloration et de minéralisation dans différents procédés de traitement des eaux usées. Ces études aident à optimiser les conditions pour les stratégies d'élimination des colorants les plus efficaces {svg_6}.
Analyse d'interaction
Les interactions entre le this compound et les adsorbants sont analysées à l'aide de techniques telles que la spectroscopie infrarouge à transformée de Fourier (FTIR). Ces études révèlent la nature des interactions, telles que l'empilement π-π, qui sont essentielles pour comprendre les mécanismes d'adsorption et améliorer la conception des adsorbants {svg_7}.
Safety and Hazards
Orientations Futures
While specific future directions for Acid Blue 80 are not mentioned in the search results, it’s worth noting that research is ongoing into more efficient methods for treating dye wastewater, including the use of industrial waste carbon . This suggests that future research may focus on developing more sustainable and efficient uses and treatments for dyes like Acid Blue 80.
Mécanisme D'action
Target of Action
Acid Blue 80, also known as C.I. Acid Blue 80, is a type of dye that is primarily used in the textile industry for dyeing wool, silk, and nylon . It is a dark-blue powder with a molecular weight of 678.7 . The primary target of Acid Blue 80 is the fabric material it is applied to, where it binds to the fibers and imparts a blue color .
Mode of Action
Acid Blue 80 is a chemical compound that gives coloration through solution . For coloration, this product is first pre-soluble in any suitable medium (like water or any convenient medium which is compatible with the final product) . This solution is then used for the coloration of the final product . The dye molecules interact with the fabric fibers, binding to them and imparting color .
Biochemical Pathways
Microorganisms such as Sphingomonas melonis B-2 can degrade Acid Blue 80, with more than 80% decolorization achieved within 24 hours . The expression level of enzymes involved in benzoate and naphthalene degradation pathways (NADH quinone oxidoreductase, N-acetyltransferase, and aromatic ring-hydroxylating dioxygenase) increased significantly after the treatment of Acid Blue 80 .
Pharmacokinetics
Its solubility in water (1095g/L at 20℃) suggests that it could be readily absorbed and distributed if it were to enter the body
Result of Action
The primary result of Acid Blue 80’s action is the imparting of a blue color to the fabric materials it is applied to . This is achieved through the dye’s interaction with the fabric fibers, where it binds and imparts color .
Action Environment
The action of Acid Blue 80 is influenced by various environmental factors. For instance, the pH of the dye bath can affect the intensity and hue of the color produced . Additionally, the temperature and duration of the dyeing process can also impact the final color . Acid Blue 80 is also subject to degradation in the environment, particularly during wastewater treatment processes .
Propriétés
IUPAC Name |
disodium;3-[[9,10-dioxo-4-(2,4,6-trimethyl-3-sulfonatoanilino)anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O8S2.2Na/c1-15-13-17(3)31(43(37,38)39)19(5)27(15)33-23-11-12-24(26-25(23)29(35)21-9-7-8-10-22(21)30(26)36)34-28-16(2)14-18(4)32(20(28)6)44(40,41)42;;/h7-14,33-34H,1-6H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXQPQCJDDSMCB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)[O-])C)C(=O)C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041705 | |
| Record name | C.I. Acid Blue 80 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4474-24-2 | |
| Record name | C.I. Acid Blue 80 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004474242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-trimethyl-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 80 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3,3'-(9,10-dioxoanthracene-1,4-diyldiimino)bis(2,4,6-trimethylbenzenesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 80 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET8107F56D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



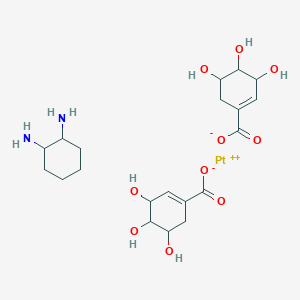

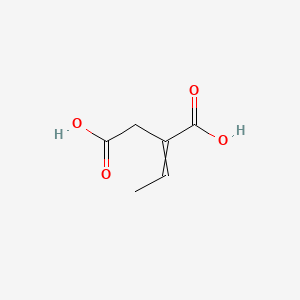
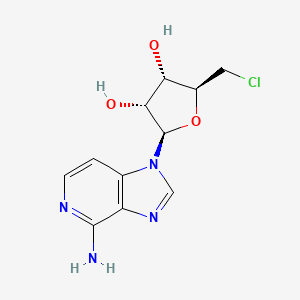



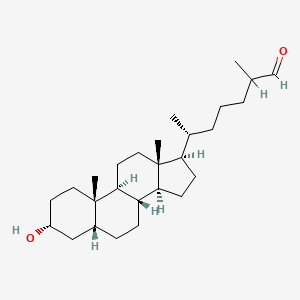

![(4S,7S,12bR)-6-oxo-7-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1200631.png)


